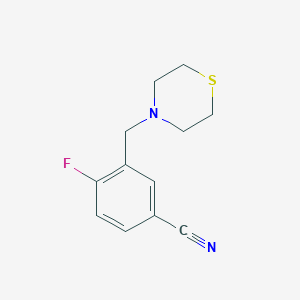
4-Fluoro-3-(thiomorpholinomethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-(thiomorpholinomethyl)benzonitrile is an organic compound with the molecular formula C12H13FN2S It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom and a thiomorpholinomethyl group
Méthodes De Préparation
The synthesis of 4-Fluoro-3-(thiomorpholinomethyl)benzonitrile typically involves multiple steps. One common method includes the reaction of 4-fluorobenzonitrile with thiomorpholine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
4-Fluoro-3-(thiomorpholinomethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Fluoro-3-(thiomorpholinomethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of fine chemicals and as a building block for various industrial applications
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-(thiomorpholinomethyl)benzonitrile involves its interaction with specific molecular targets. The thiomorpholine group can interact with biological macromolecules, potentially inhibiting or modifying their function. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Fluoro-3-(thiomorpholinomethyl)benzonitrile include:
4-Fluoro-3-nitrobenzonitrile: This compound has a nitro group instead of a thiomorpholinomethyl group, leading to different chemical reactivity and applications.
4-Fluoro-2-(trifluoromethyl)benzonitrile:
The uniqueness of this compound lies in its combination of a fluorine atom and a thiomorpholinomethyl group, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C12H13FN2S |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
4-fluoro-3-(thiomorpholin-4-ylmethyl)benzonitrile |
InChI |
InChI=1S/C12H13FN2S/c13-12-2-1-10(8-14)7-11(12)9-15-3-5-16-6-4-15/h1-2,7H,3-6,9H2 |
Clé InChI |
UBRWLGXEKDDSET-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCN1CC2=C(C=CC(=C2)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-N-[(4-cyanophenyl)methyl]-3-methylbutanamide](/img/structure/B14774832.png)

![8-Ethynyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14774845.png)


![Tert-butyl 3-[2-bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14774860.png)

![2-[2,3-Difluoro-5-(3-methoxycyclobutyl)oxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14774881.png)

![(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride](/img/structure/B14774890.png)

![(3R)-3-(3-oxo-6,7,8,9-tetrahydro-1H-pyrrolo[3,4-h]isoquinolin-2-yl)piperidine-2,6-dione](/img/structure/B14774895.png)
